2-Bromo-3-methylbenzonitrile
Overview
Description
2-Bromo-3-methylbenzonitrile: is an organic compound with the molecular formula C8H6BrN and a molecular weight of 196.04 g/mol . It is a derivative of benzonitrile, where a bromine atom is substituted at the second position and a methyl group at the third position on the benzene ring. This compound is commonly used in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
2-Bromo-3-methylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 3-methylbenzonitrile. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4) at room temperature or slightly elevated temperatures .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methylbenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, K2CO3, DMSO, DMF, room temperature to reflux.
Reduction: LiAlH4, Pd/C, H2, THF, ethanol, room temperature to reflux.
Oxidation: KMnO4, CrO3, H2SO4, water, room temperature to reflux.
Major Products Formed:
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Reduction: 2-Bromo-3-methylbenzylamine.
Oxidation: 2-Bromo-3-methylbenzoic acid.
Scientific Research Applications
2-Bromo-3-methylbenzonitrile is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science . In medicinal chemistry, it is used to develop new drug candidates by modifying its structure to enhance biological activity and selectivity . Additionally, it is employed in the synthesis of ligands for coordination chemistry and as a precursor for the preparation of functionalized polymers .
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylbenzonitrile depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitrile group can participate in various reactions, including reduction to amines or hydrolysis to carboxylic acids . The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzonitrile
- 2-Bromo-5-methylbenzonitrile
- 3-Bromo-4-methylbenzonitrile
- 4-Bromo-3-methylbenzonitrile
Comparison:
2-Bromo-3-methylbenzonitrile is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the ortho position of the bromine relative to the nitrile group in this compound can lead to different steric and electronic effects compared to its isomers, affecting the outcome of substitution and reduction reactions .
Properties
IUPAC Name |
2-bromo-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHZLKDKPMISMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573054 | |
Record name | 2-Bromo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263159-64-4 | |
Record name | 2-Bromo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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